molecular formula C21H27N3O3S2 B2977564 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 627888-21-5

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2977564
CAS RN: 627888-21-5
M. Wt: 433.59
InChI Key: RJELLZZJFYKLHS-UHFFFAOYSA-N
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Description

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The research on compounds structurally related or analogous to 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one primarily involves the synthesis of diverse heterocyclic compounds. These compounds are created through various chemical reactions including alkylation, ring closure, and cycloaddition, aiming to generate libraries of compounds with potential pharmacological activities. For instance, the use of ketonic Mannich bases derived from acetylthiophene as starting materials in alkylation and ring closure reactions has led to the generation of structurally diverse libraries, including pyrazoles, pyridines, and benzodiazepines among others (Roman, 2013).

Antimicrobial and Antitumor Activities

Several studies have focused on evaluating the antimicrobial and antitumor activities of synthesized compounds related to the core structure . For example, compounds derived from similar chemical frameworks have shown potential antimicrobial activities against various gram-positive and gram-negative bacteria. The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines, and their biological activities have been explored, indicating that these compounds can exhibit significant antimicrobial properties (Zaki, Sayed, & Elroby, 2016).

Molecular Docking and In Vitro Screening

Research also extends to molecular docking and in vitro screening of synthesized compounds for their potential as pharmacological agents. New synthetic routes have been developed for various derivatives, with their biological activity investigated through computational studies and molecular docking, revealing moderate to good binding energies with target proteins. This approach helps in predicting the potential therapeutic applications of these compounds, including their antimicrobial and antioxidant activities (Flefel et al., 2018).

properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-5-23(6-2)10-8-11-24-17(15-9-7-12-28-15)16(19(26)21(24)27)18(25)20-13(3)22-14(4)29-20/h7,9,12,17,26H,5-6,8,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELLZZJFYKLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

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